7-Dehydrodesmosterol

Catalog No.
S573732
CAS No.
1715-86-2
M.F
C27H42O
M. Wt
382.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Dehydrodesmosterol

CAS Number

1715-86-2

Product Name

7-Dehydrodesmosterol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1

InChI Key

RUSSPKPUXDSHNC-DDPQNLDTSA-N

SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Synonyms

(3β)-Cholesta-5,7,24-trien-3-ol; Cholesta-5,7,24-trien-3β-ol; 7-Dehydrodesmosterol; Cholesta-5,7,24(25)-trien-3β-ol; Cholesta-5,7,24-triene-3β-ol;

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Origin

7-DHD is naturally synthesized in the body from lanosterol, another cholesterol precursor []. It's found in most animal tissues but is typically present in low concentrations compared to cholesterol [].

Significance

Understanding 7-DHD metabolism is essential for studying cholesterol homeostasis and disorders like Smith-Lemli-Opitz syndrome (SLOS) caused by a deficiency in the enzyme that converts 7-DHD to desmosterol [, ].


Molecular Structure Analysis

7-DHD is a steroid molecule with a characteristic four-ringed structure (cyclopentanoperhydrophenanthrene) with a hydroxyl group (OH) attached at the 3rd carbon and three double bonds:

  • One double bond between carbons 5 and 6 (characteristic of all steroids)
  • A second double bond between carbons 7 and 8 (absent in cholesterol)
  • A third double bond between carbons 24 and 25 (absent in cholesterol) [].

The presence of these additional double bonds compared to cholesterol differentiates 7-DHD functionally.


Chemical Reactions Analysis

Synthesis

7-DHD is formed from lanosterol through a series of enzymatic reactions, with the enzyme 7-dehydrocholesterol reductase (DHCR7) playing a key role [].

Dehydration

7-DHD undergoes further enzymatic conversion to desmosterol by DHCR7 through a dehydration reaction. This reaction removes two hydrogens, resulting in the loss of a water molecule (H2O) [].

(Equation) Lanosterol -> 7-Dehydrodesmosterol (DHCR7 enzyme)

(Equation) 7-Dehydrodesmosterol -> Desmosterol (DHCR7 enzyme) + H2O

Other reactions

Physical And Chemical Properties Analysis

  • Hydrophobic: Due to its nonpolar hydrocarbon structure, it's likely insoluble in water but soluble in organic solvents like chloroform and methanol [].
  • Solid at room temperature: Similar to cholesterol, it's likely a solid under standard conditions.
  • Susceptible to oxidation: The presence of double bonds makes it vulnerable to oxidation, potentially affecting its stability [].

Precursor for Vitamin D Synthesis

One of the most significant applications of 7-DHC lies in vitamin D production. It acts as the immediate precursor molecule for vitamin D3 in the skin upon exposure to UVB radiation [1]. Researchers are interested in developing methods to accurately measure 7-DHC concentration in human skin to better understand vitamin D photobiology and optimize sun exposure recommendations [2].

[1] A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research Photochemical & Photobiological Sciences:

[2] A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research Photochemical & Photobiological Sciences:

Understanding Membrane Properties

-DHC shares structural similarities with cholesterol, another crucial component of cell membranes. Research investigates how 7-DHC affects the biophysical properties of membranes. Studies suggest that 7-DHC, like cholesterol, can condense and order the structure of membranes, potentially influencing cellular functions [3].

[3] The effects of 7-dehydrocholesterol on the structural properties of membranes ResearchGate:

Investigating Cholesterol Metabolism Disorders

Conditions like Smith-Lemli-Opitz syndrome (SLOS) are characterized by abnormal cholesterol biosynthesis. These studies explore the role of 7-DHC accumulation due to deficiencies in enzymes responsible for converting it to cholesterol [4]. Understanding 7-DHC metabolism can contribute to developing better diagnostic tools and treatment strategies for SLOS.

[4] Metabolic engineering of Saccharomyces cerevisiae for 7-dehydrocholesterol overproduction Biotechnology for Biofuels and Bioproducts: )

Physical Description

Solid

XLogP3

7.5

LogP

6.101

Other CAS

1715-86-2

Wikipedia

7-dehydrodesmosterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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